Hydroxydione sodium succinate

描述

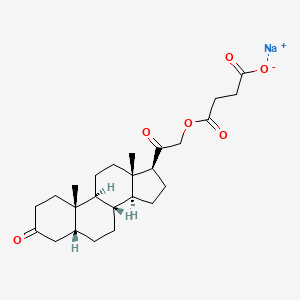

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;4-[2-[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O6.Na/c1-24-11-9-16(26)13-15(24)3-4-17-18-5-6-20(25(18,2)12-10-19(17)24)21(27)14-31-23(30)8-7-22(28)29;/h15,17-20H,3-14H2,1-2H3,(H,28,29);/q;+1/p-1/t15-,17+,18+,19+,20-,24+,25+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQDICGJHAONBN-OOFWROCWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)COC(=O)CCC(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)COC(=O)CCC(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967464 | |

| Record name | Sodium 4-[(3,20-dioxopregnan-21-yl)oxy]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-10-1 | |

| Record name | Hydroxydione sodium succinate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-[(3,20-dioxopregnan-21-yl)oxy]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYDIONE SODIUM SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53J8I8O5EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Hydroxydione Sodium Succinate on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxydione (B1218875) sodium succinate (B1194679), a synthetic neurosteroid, functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This guide elucidates the molecular mechanisms underpinning its action, which is characterized by the enhancement of GABA-ergic inhibitory neurotransmission. While specific quantitative binding and potency data for hydroxydione are sparse in publicly accessible literature, its mechanism is analogous to other well-characterized synthetic neurosteroids like alphaxalone. This document provides a comprehensive overview of the presumed signaling pathways, detailed experimental protocols for characterization, and quantitative data for the structurally similar neurosteroid, alphaxalone, to serve as a reference.

Introduction

The GABA-A receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system.[1] Its modulation is a key target for a wide array of therapeutic agents, including anesthetics, anxiolytics, and anticonvulsants. Neurosteroids, both endogenous and synthetic, represent a significant class of GABA-A receptor modulators.[2] Hydroxydione sodium succinate, historically used as an intravenous anesthetic, falls into this category. Its sedative and anesthetic properties are attributed to its ability to potentiate the effects of GABA at the GABA-A receptor, leading to increased chloride ion conductance and neuronal hyperpolarization.

Molecular Mechanism of Action

This compound, as a neurosteroid, does not bind to the primary GABA binding site (the orthosteric site). Instead, it interacts with allosteric binding sites within the transmembrane domains (TMDs) of the GABA-A receptor subunits.[3] The binding of hydroxydione to these sites induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the efficacy of GABA in opening the chloride ion channel.[4]

At clinically relevant concentrations, hydroxydione potentiates the action of GABA, thereby amplifying the inhibitory signal. At higher concentrations, typical of anesthetic induction, neurosteroids like hydroxydione can directly activate the GABA-A receptor, even in the absence of GABA, leading to profound central nervous system depression.[3]

Signaling Pathway

The interaction of hydroxydione with the GABA-A receptor initiates a cascade of events that ultimately leads to neuronal inhibition. The following diagram illustrates this signaling pathway.

Quantitative Data

| Parameter | Value | Receptor Subtype | Experimental Condition | Reference |

| EC50 (GABA Potentiation) | 0.1 - 1 µM | α1β2γ2 | Electrophysiology (Xenopus oocytes) | [5] |

| Kd (Binding Affinity) | Not explicitly found for a specific site | - | Radioligand binding assays | - |

| IC50 (Direct Activation) | > 10 µM | α1β2γ2 | Electrophysiology (Xenopus oocytes) | [5] |

Experimental Protocols

The characterization of hydroxydione's interaction with GABA-A receptors involves a combination of electrophysiological and biochemical assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through the GABA-A receptor channel in response to GABA and the modulatory effects of hydroxydione.

Objective: To determine the effect of hydroxydione on GABA-evoked currents.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Cell Plating: Transfected cells are plated onto glass coverslips for recording 24-48 hours post-transfection.

-

Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and continuously perfused with an external solution.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution.

-

Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -60 mV.

-

Drug Application: A rapid solution exchange system is used to apply GABA and hydroxydione to the cell.

-

Data Acquisition:

-

A baseline response is established by applying a sub-maximal concentration of GABA (e.g., EC10-EC20).

-

Hydroxydione is co-applied with GABA at various concentrations to determine its potentiating effect.

-

The peak amplitude of the GABA-evoked current is measured in the absence and presence of hydroxydione.

-

A concentration-response curve is generated to determine the EC50 of hydroxydione's potentiating effect.

-

To test for direct activation, hydroxydione is applied in the absence of GABA.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity of hydroxydione to the neurosteroid binding site on the GABA-A receptor.

Objective: To determine the binding affinity (Ki) of hydroxydione for the neurosteroid site.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the GABA-A receptor of interest or from brain tissue are prepared by homogenization and centrifugation.

-

Radioligand: A radiolabeled ligand known to bind to the neurosteroid site (e.g., [3H]allopregnanolone or a similar synthetic analogue) is used.

-

Incubation: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled hydroxydione.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the same site.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of hydroxydione that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and characterization of a novel GABA-A receptor modulator like hydroxydione.

Conclusion

This compound exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor, a mechanism shared with other neurosteroids. This action enhances inhibitory neurotransmission, leading to its anesthetic and sedative properties. While specific quantitative data for hydroxydione remain to be fully elucidated in the public domain, the experimental protocols and mechanistic understanding outlined in this guide provide a robust framework for its further investigation and for the development of novel GABA-A receptor modulators. The provided data for alphaxalone serves as a valuable comparative reference for this class of compounds.

References

- 1. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. moleculardevices.com [moleculardevices.com]

- 3. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ligand-specific temperature-dependent shifts in EC50 values for the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABA Type A Receptor Activation in the Allosteric Coagonist Model Framework: Relationship between EC50 and Basal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Hydroxydione Sodium Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxydione (B1218875) sodium succinate (B1194679), also known by trade names such as Viadril, Predion, and Presuren, is a neuroactive steroid that was historically used as a general anesthetic.[1] Introduced in 1957, it was the first of its class to be used clinically for anesthesia.[1] Although its use was later discontinued (B1498344) due to adverse effects like thrombophlebitis, its unique properties as a GABA-A receptor modulator continue to be of interest in neuropharmacological research.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and known mechanisms of action of hydroxydione sodium succinate.

Chemical Structure and Properties

This compound is chemically designated as 21-(3-Carboxy-1-oxopropoxy)-5-beta-pregnane-3,20-dione sodium salt.[3] It is a derivative of a pregnane (B1235032) steroid, characterized by a four-ring cycloalkane structure. The succinate ester at the C21 position enhances its water solubility, a crucial property for its formulation as an intravenous anesthetic.

Chemical Structure

The chemical structure of this compound is illustrated below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data is primarily sourced from the PubChem database.[3]

| Property | Value |

| Molecular Formula | C25H35NaO6 |

| Molecular Weight | 454.5 g/mol |

| Monoisotopic Mass | 454.23313311 Da |

| CAS Number | 53-10-1 |

| Topological Polar Surface Area | 101 Ų |

| Synonyms | Viadril, Hydroxydione sodium, Presuren |

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its anesthetic and sedative effects primarily through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][3] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.

Signaling Pathway

Upon binding to a site distinct from the GABA binding site, this compound enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, which results in neuronal inhibition and the observed anesthetic effects.

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Protocols

Representative Synthesis of a Pregnane-based Neurosteroid

This protocol outlines a general method for the synthesis of a 21-hydroxypregnane derivative, which is the core structure of hydroxydione.

Materials:

-

Succinic anhydride (B1165640)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve pregnenolone in a minimal amount of pyridine in a round-bottom flask.

-

Add succinic anhydride to the solution and stir at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the 21-succinate ester of the pregnenolone derivative.

-

The sodium salt can be formed by reacting the succinate ester with a stoichiometric amount of sodium hydroxide (B78521) or sodium bicarbonate in an appropriate solvent.

References

The Rise and Fall of a Pioneering Neurosteroid Anesthetic: A Technical History of Hydroxydione Sodium Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxydione (B1218875) sodium succinate (B1194679), known clinically as Viadril, holds a unique position in the history of anesthesia. Introduced in the mid-1950s, it was the first water-soluble steroid anesthetic to be used in clinical practice, heralding the dawn of neurosteroid anesthesia. Its development was a significant step forward from the earlier observations of the anesthetic properties of progesterone (B1679170) and deoxycorticosterone. This technical guide provides an in-depth historical and scientific overview of hydroxydione sodium succinate, from its synthesis and mechanism of action to its clinical application and eventual withdrawal from the market.

Historical Development

The journey of this compound began with the recognition of the central nervous system depressant effects of certain steroids. To overcome the poor water solubility of these parent compounds, the sodium succinate ester of 21-hydroxy-5β-pregnane-3,20-dione was developed. This modification rendered the molecule suitable for intravenous administration, a crucial requirement for an anesthetic agent. Clinical use of this compound began in 1955, offering an alternative to the barbiturates and inhalational anesthetics of the era. However, its clinical tenure was relatively short-lived due to a number of undesirable side effects, including pain on injection, a slow onset of and recovery from anesthesia, and a notable incidence of thrombophlebitis. These limitations ultimately led to its discontinuation in clinical practice.

Physicochemical Properties and Synthesis

This compound is the sodium salt of the 21-mono-hemisuccinate ester of 21-hydroxy-5β-pregnane-3,20-dione. The introduction of the ionizable succinate group conferred the essential property of water solubility.

Synthesis Protocol

The synthesis of this compound involves a multi-step process starting from a pregnane (B1235032) steroid precursor. The following is a generalized experimental protocol based on historical patent literature:

Step 1: Esterification of 21-hydroxy-5β-pregnane-3,20-dione

-

21-hydroxy-5β-pregnane-3,20-dione is dissolved in a suitable anhydrous solvent, such as pyridine.

-

A molar excess of succinic anhydride (B1165640) is added to the solution.

-

The reaction mixture is heated under reflux for several hours to drive the esterification to completion.

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting crude 21-hemisuccinate ester is purified by recrystallization from an appropriate solvent system (e.g., ethanol-water).

Step 2: Formation of the Sodium Salt

-

The purified 21-hemisuccinate ester is dissolved in a suitable solvent, such as ethanol.

-

A stoichiometric amount of sodium hydroxide (B78521) or sodium bicarbonate, dissolved in water, is added dropwise to the solution with constant stirring.

-

The formation of the sodium salt is monitored by pH measurement, adjusting to a neutral pH.

-

The resulting this compound is precipitated from the solution, collected by filtration, washed with a cold solvent (e.g., acetone (B3395972) or ether), and dried under vacuum.

Pharmacological Profile

Mechanism of Action

The primary mechanism of anesthetic action of this compound, like other neurosteroids, is through the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor. This receptor is the major inhibitory neurotransmitter receptor in the central nervous system.

Signaling Pathway of GABAA Receptor Modulation by Neurosteroids

Caption: Allosteric modulation of the GABAA receptor by hydroxydione.

Hydroxydione binds to a specific allosteric site on the GABAA receptor, distinct from the binding site for GABA itself. This binding potentiates the effect of GABA, increasing the frequency and duration of chloride channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus producing the anesthetic effect.

Pharmacodynamics

Early pharmacological studies in animals provided insights into the pharmacodynamic properties of hydroxydione. In cats, it was observed that a dose five times the anesthetic dose was required to cause significant respiratory or circulatory depression, suggesting a reasonable therapeutic index for its time.[1] However, the onset of anesthesia was notably slow, and recovery was prolonged, which were significant disadvantages in a clinical setting.

| Parameter | Species | Value/Observation | Reference |

| Anesthetic Effect | Cat | Effective intravenous anesthetic | [1] |

| Therapeutic Index (Qualitative) | Cat | >5 (ratio of dose causing respiratory/circulatory depression to anesthetic dose) | [1] |

| Cardiovascular Effects | Cat | Transient hypotension and bradycardia upon rapid injection | [1] |

| Respiratory Effects | Cat | Initial stimulation followed by depression at higher doses | [1] |

Pharmacokinetics

Detailed pharmacokinetic data for this compound is scarce in modern literature. As a prodrug, it is rapidly hydrolyzed in the body to release the active steroid, 21-hydroxy-5β-pregnane-3,20-dione. The succinate moiety is cleaved by esterases present in the plasma and tissues. The pharmacokinetic profile of the active metabolite would then determine the duration of action. The slow onset and prolonged recovery suggest a complex distribution and elimination profile.

| Parameter | Observation |

| Absorption | Administered intravenously |

| Distribution | Likely distributes into fatty tissues, contributing to slow recovery |

| Metabolism | Rapid hydrolysis of the succinate ester to the active steroid |

| Elimination | The elimination half-life of the active metabolite is likely prolonged |

Clinical Use and Adverse Effects

This compound was used as an induction agent and for maintenance of anesthesia. Clinical reports from the 1950s and 1960s highlighted both its utility and its significant drawbacks.

Clinical Application Workflow

Caption: Clinical workflow for hydroxydione anesthesia.

Adverse Effects

The primary reasons for the decline in the use of this compound were its adverse effects:

-

Pain on Injection: This was a very common and significant complaint.

-

Thrombophlebitis: Inflammation of the vein at the injection site was a frequent complication.

-

Slow Onset and Recovery: The unpredictable and prolonged time to achieve and recover from anesthesia was a major clinical disadvantage.

-

Cardiovascular and Respiratory Depression: While having a reasonable safety margin, it could still cause significant depression, especially with rapid injection or in compromised patients.[1]

| Adverse Effect | Incidence | Severity |

| Pain on Injection | High | Moderate to Severe |

| Thrombophlebitis | Common | Mild to Severe |

| Slow Onset of Action | Characteristic | Major Clinical Limitation |

| Prolonged Recovery | Characteristic | Major Clinical Limitation |

Conclusion

This compound represents a pivotal, albeit transient, chapter in the history of anesthesia. It was a pioneering effort to harness the anesthetic properties of steroids in a clinically viable formulation. While its shortcomings ultimately led to its replacement by agents with more favorable pharmacological profiles, the development of hydroxydione paved the way for future research into neurosteroid anesthetics. The lessons learned from its clinical use, particularly regarding the importance of pharmacokinetic properties and formulation-related side effects, remain relevant to modern drug development. The story of this compound serves as a compelling case study in the iterative process of pharmaceutical innovation, where even compounds that do not achieve long-term clinical success can provide invaluable knowledge and impetus for the development of safer and more effective medicines.

References

Synthesis Pathway of Hydroxydione Sodium Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxydione (B1218875) sodium succinate (B1194679), a neuroactive steroid formerly utilized as a general anesthetic, is synthesized through a multi-step process involving the formation of the core steroid structure, 21-hydroxy-5β-pregnane-3,20-dione (hydroxydione), followed by esterification with succinic anhydride (B1165640) and subsequent conversion to its sodium salt. This technical guide provides a comprehensive overview of the plausible synthesis pathway, including detailed experimental protocols derived from analogous steroid syntheses, quantitative data, and visual representations of the chemical transformations and workflows. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in steroid chemistry and drug development.

Introduction

Hydroxydione sodium succinate, also known as Viadril, is a synthetic pregnane (B1235032) steroid.[1] Chemically, it is the sodium salt of the 21-hemisuccinate ester of 21-hydroxy-5β-pregnane-3,20-dione.[1] Introduced in the mid-20th century, it represented an early exploration into the anesthetic properties of steroids.[1] While its clinical use has been discontinued, the synthesis of this compound remains a subject of interest for medicinal chemists and researchers studying neuroactive steroids. This guide outlines the probable synthetic route, divided into two main stages: the synthesis of the hydroxydione steroid backbone and the subsequent succinylation and salt formation.

Synthesis of the Hydroxydione Backbone

The synthesis of 21-hydroxy-5β-pregnane-3,20-dione is not extensively detailed in readily available literature. However, a plausible pathway can be constructed based on established steroid chemistry, likely starting from a common precursor such as progesterone (B1679170). This proposed pathway involves key steps of stereoselective reduction and hydroxylation.

Proposed Synthesis Pathway from Progesterone

The conversion of progesterone to hydroxydione would likely involve the following key transformations:

-

Reduction of the A-ring: The Δ⁴ double bond and the 3-keto group of progesterone need to be reduced to achieve the 5β-pregnane-3-one configuration. This can be a challenging stereoselective reduction.

-

Hydroxylation at C-21: Introduction of a hydroxyl group at the C-21 position is a common step in corticosteroid synthesis.

A potential, though not definitively documented, synthetic sequence is outlined below.

Caption: Proposed synthesis pathway of the hydroxydione backbone from progesterone.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on standard procedures in steroid chemistry.

Step 1: Synthesis of 5β-Pregnane-3,20-dione from Progesterone

-

Reaction: Catalytic hydrogenation of progesterone.

-

Procedure: Progesterone is dissolved in an appropriate solvent (e.g., ethanol (B145695) or ethyl acetate) in a high-pressure reactor. A palladium on carbon (Pd/C) catalyst is added. The reactor is flushed with hydrogen gas and pressurized. The reaction mixture is stirred at a specific temperature and pressure for a set duration. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude 5β-pregnane-3,20-dione. Purification can be achieved by recrystallization.

Step 2: Synthesis of 21-Hydroxy-5β-pregnane-3,20-dione (Hydroxydione)

-

Reaction: Introduction of a hydroxyl group at the C-21 position. A common method involves α-bromination of the C-20 ketone followed by displacement of the bromide with a hydroxyl group.

-

Procedure: 5β-Pregnane-3,20-dione is dissolved in a suitable solvent like chloroform (B151607). A solution of bromine in chloroform is added dropwise at a controlled temperature. After the reaction is complete, the solvent is removed. The resulting 21-bromo intermediate is then treated with a solution of potassium acetate (B1210297) in acetone (B3395972) to form the 21-acetate ester. Subsequent hydrolysis of the acetate ester with a base like potassium bicarbonate in aqueous methanol (B129727) yields 21-hydroxy-5β-pregnane-3,20-dione (hydroxydione). The product is then purified by column chromatography or recrystallization.

Synthesis of this compound

The conversion of hydroxydione to its sodium succinate salt is a two-step process analogous to the synthesis of other corticosteroid sodium succinates, such as hydrocortisone (B1673445) sodium succinate.[2][3][4][5]

Synthesis Pathway

Caption: Synthesis of this compound from hydroxydione.

Experimental Protocols

The following protocols are adapted from the synthesis of hydrocortisone sodium succinate and are expected to be applicable to hydroxydione.[2][3][4]

Step 1: Synthesis of Hydroxydione Hemisuccinate

-

Reaction: Esterification of the 21-hydroxyl group of hydroxydione with succinic anhydride.

-

Procedure: Hydroxydione is dissolved in a suitable solvent such as pyridine (B92270) or a mixture of N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF).[3][6] Succinic anhydride is added to the solution, along with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[3][6] The reaction mixture is stirred at a controlled temperature (e.g., 45-60°C) for several hours.[3] After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is washed, dried, and concentrated to yield the hydroxydione hemisuccinate.

Step 2: Synthesis of this compound

-

Reaction: Neutralization of the carboxylic acid group of the hemisuccinate ester with a sodium base.

-

Procedure: The hydroxydione hemisuccinate is dissolved in purified water, potentially with gentle heating (e.g., 30-50°C).[2][4] A solution of sodium bicarbonate or sodium hydroxide (B78521) is then added to adjust the pH to a range of 7.5-11.0.[2][4] Acetone is often added to facilitate precipitation of the sodium salt.[2] The reaction is typically cooled to 10-20°C and stirred for 1-2 hours.[2] The resulting product may be further purified by decolorizing with activated carbon, followed by filtration and drying under reduced pressure to yield this compound as a white or off-white powder.[2]

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound, based on analogous reactions for hydrocortisone sodium succinate.

Table 1: Reaction Conditions for the Synthesis of Hydroxydione Hemisuccinate (Analogous)

| Parameter | Value | Reference |

| Starting Material | Hydroxydione | - |

| Reagent | Succinic Anhydride | [3] |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | [3][6] |

| Solvent | Pyridine or DMF/THF | [3][6] |

| Temperature | 45-60°C | [3] |

| Reaction Time | 4-8 hours | [3] |

Table 2: Reaction Conditions for the Synthesis of this compound (Analogous)

| Parameter | Value | Reference |

| Starting Material | Hydroxydione Hemisuccinate | [2] |

| Reagent | Sodium Bicarbonate or Sodium Hydroxide | [2][4] |

| Solvent | Purified Water, Acetone | [2] |

| pH | 7.5-11.0 | [2][4] |

| Temperature | 10-20°C | [2] |

| Reaction Time | 1-2 hours | [2] |

| Reported Yield (for Hydrocortisone) | >90% | [4] |

Experimental Workflow

The overall experimental workflow for the synthesis of this compound from hydroxydione is depicted below.

References

- 1. Synthetic neuroactive steroids as new sedatives and anesthetics: back to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of [3α-(3) H] 17α-hydroxy pregnenolone and [3α-(3) H] pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pregnanolone - Wikipedia [en.wikipedia.org]

- 4. CN105801651A - Method for synthesizing 17alpha-hydroxyprogesterone - Google Patents [patents.google.com]

- 5. The conversion of progesterone into 5 alpha-pregnane-3,20-dione, 3 beta-hydroxy-5 alpha-pregnan-20-one, and its fatty acid esters by preparations of bovine corpora lutea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactome | Pregnenolone biosynthesis [reactome.org]

Pharmacological Profile of Hydroxydione Sodium Succinate in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxydione (B1218875) sodium succinate (B1194679), also known as Viadril, is a synthetic neuroactive steroid that was one of the earliest steroid anesthetics to be used clinically.[1] Although it has been largely superseded by newer agents with more favorable profiles, its pharmacological characteristics in preclinical models provide valuable insights into the actions of neurosteroid anesthetics. This technical guide synthesizes the available preclinical data on the pharmacological profile of hydroxydione sodium succinate, with a focus on its mechanism of action, pharmacodynamics, and the experimental protocols used in its evaluation.

Mechanism of Action

The primary mechanism of action of this compound is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABAA) receptor.[2] As a neurosteroid, it binds to specific sites on the GABAA receptor, enhancing the effects of the inhibitory neurotransmitter GABA.[2][3] This potentiation of GABAergic neurotransmission leads to increased chloride ion influx, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.[2] This central nervous system depression manifests as sedation, hypnosis, and ultimately, general anesthesia.[1]

dot

Caption: Mechanism of action of hydroxydione on the GABA-A receptor.

Pharmacodynamics

Preclinical studies, primarily in cats, have elucidated the pharmacodynamic effects of this compound on various physiological systems.

Central Nervous System Effects

Hydroxydione induces a state of general anesthesia.[1] In cats, it readily lessens decerebrate rigidity.[4] However, certain reflexes, such as the pinna and conjunctival reflexes, are relatively resistant to its action, and the knee jerk reflex is outstandingly so.[4]

Cardiovascular Effects

Rapid intravenous injection of hydroxydione in cats produces a transient hypotension with little to no bradycardia.[4] This effect is typically short-lived, resolving within one to two minutes, and can be mitigated by slower injection rates or dilution of the drug.[4] Vagotomy does not alter this depressor response, suggesting it is not mediated by the vagus nerve.[4] The circulatory depression observed appears to be centrally mediated.[4]

Respiratory Effects

Following rapid intravenous injection, hydroxydione stimulates respiration in cats.[4] This stimulatory effect is transient.[4] Vagotomy reduces this respiratory stimulation, indicating a partial vagal mediation.[4] At doses up to five times the anesthetic dose in untreated or decerebrate animals, hydroxydione has minimal depressant effects on respiration.[4] However, co-administration with chloralose (B1664795) potentiates the respiratory depressant actions by five to ten-fold.[4]

Other Effects

This compound is reported to be virtually devoid of action at the neuromuscular junction, ganglionic synapses, and peripheral adrenergic synapses.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

| Cardiovascular Effects in Cats | Observation | Reference |

| Blood Pressure | Transient hypotension upon rapid IV injection. | [4] |

| Heart Rate | Little bradycardia. | [4] |

| Duration of Hypotension | 1-2 minutes. | [4] |

| Respiratory Effects in Cats | Observation | Reference |

| Respiration Rate | Transient stimulation upon rapid IV injection. | [4] |

| Effect of Vagotomy | Reduced respiratory stimulation. | [4] |

| Respiratory Depression | Minimal up to 5x anesthetic dose (alone). | [4] |

| Potentiation | 5-10 fold potentiation of respiratory depression with chloralose. | [4] |

| Effects on Reflexes in Cats | Observation | Reference |

| Decerebrate Rigidity | Readily lessened. | [4] |

| Pinna Reflex | Relatively resistant. | [4] |

| Conjunctival Reflex | Relatively resistant. | [4] |

| Knee Jerk Reflex | Outstandingly resistant. | [4] |

Experimental Protocols

The following outlines the methodologies employed in key preclinical investigations of this compound.

Animal Model and Preparation

-

Species: Cats.[4]

-

Preparation: Animals were either anesthetized with chloralose, decerebrated, or otherwise untreated.[4]

-

Surgical Procedures (where applicable):

Drug Administration

-

Compound: this compound ("Viadril").[4]

-

Route of Administration: Intravenous injection.[4]

-

Method of Injection: Injections were typically rapid, though the effects of slower or diluted injections were also investigated.[4]

Physiological Monitoring

-

Blood Pressure: Monitored to assess cardiovascular effects.[4]

-

Respiration: Monitored to assess respiratory rate and depth.[4]

-

Reflexes: Pinna, conjunctival, and knee jerk reflexes were tested to evaluate the depth of central nervous system depression.[4]

dot

Caption: Preclinical experimental workflow for hydroxydione evaluation.

Conclusion

The preclinical pharmacological profile of this compound is characterized by its anesthetic effects mediated through the positive allosteric modulation of GABAA receptors. In animal models, particularly cats, it demonstrates predictable, though sometimes transient, effects on the cardiovascular and respiratory systems. While it effectively induces a state of anesthesia, the persistence of certain reflexes suggests a specific profile of central nervous system depression. The historical nature of the available data limits a more detailed pharmacokinetic and signaling pathway analysis. Nevertheless, the foundational preclinical work on hydroxydione has contributed significantly to the understanding of neurosteroid anesthetics and their interaction with the central nervous system.

References

- 1. Synthetic neuroactive steroids as new sedatives and anesthetics: back to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Neurosteroidogenesis today: Novel targets for neuroactive steroid synthesis and action and their relevance for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experiments on the pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of Pregnanedione Anesthetics: A Technical Guide on Hydroxydione Sodium Succinate and Its Successors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroactive steroids, particularly those of the pregnanedione class, represent a unique and potent group of general anesthetics. Their primary mechanism involves the positive allosteric modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides a comparative analysis of hydroxydione (B1218875) sodium succinate (B1194679), an early synthetic pregnanedione anesthetic, against more contemporary agents like alfaxalone (B1662665) and ganaxolone (B1674614). While hydroxydione introduced the potential of steroid anesthesia, challenges with its formulation and side-effect profile led to its discontinuation. Subsequent research has addressed these shortcomings, leading to the development of safer and more effective pregnanedione anesthetics, like alfaxalone, which have renewed interest in this chemical class for anesthetic and sedative applications. This document details the mechanism of action, structure-activity relationships, comparative pharmacology, and key experimental protocols used in the evaluation of these compounds.

Introduction to Pregnanedione Anesthetics

The anesthetic properties of naturally occurring steroids like progesterone (B1679170) were first observed in the 1940s. It was later discovered that their metabolites, specifically 3α-hydroxy-5α/β-pregnane steroids such as allopregnanolone (B1667786), were the active molecules.[1][2] This led to the development of synthetic analogs to harness these properties for clinical use.

Hydroxydione sodium succinate (21-hydroxy-5β-pregnane-3,20-dione sodium succinate), marketed as Viadril or Presuren, was introduced in the 1950s as one of the first synthetic steroid anesthetics for intravenous use.[3] Its water-soluble succinate ester formulation was a key innovation at the time. Despite demonstrating a favorable therapeutic index and ease of emergence from anesthesia, its clinical use was hampered by significant drawbacks, including a slow onset of action, pain on injection, and a high incidence of thrombophlebitis.[1][3] These issues ultimately led to its withdrawal from the market.

The challenges with hydroxydione spurred further research, leading to agents like alfaxalone (3α-hydroxy-5α-pregnane-11,20-dione). Initially formulated with a solubilizing agent (Cremophor EL) in a mixture called Althesin, it showed a more rapid onset and recovery than hydroxydione.[3][4] However, the Cremophor EL vehicle was associated with anaphylactoid reactions, leading to Althesin's withdrawal for human use.[4] The recent reformulation of alfaxalone using a cyclodextrin (B1172386) vehicle has eliminated these hypersensitivity issues, leading to its successful reintroduction and widespread use in veterinary anesthesia.[5]

Ganaxolone (3α-hydroxy-3β-methyl-5α-pregnan-20-one), a synthetic analog of allopregnanolone, has been primarily developed as an anticonvulsant for treating specific seizure disorders.[6][7] However, its potent modulatory effects on the GABA-A receptor give it significant sedative and anesthetic properties, making it a relevant compound in the broader study of pregnanedione pharmacology.[6][8]

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of anesthetic action for pregnanediones is the potentiation of GABAergic neurotransmission. They act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel permeable to chloride ions (Cl⁻).[2][9]

Upon binding, these steroids enhance the receptor's response to GABA in two main ways:

-

Potentiation: At nanomolar concentrations, they increase the probability and duration of channel opening in the presence of GABA, thereby increasing the influx of Cl⁻ and hyperpolarizing the neuron. This makes the neuron less likely to fire an action potential.[10]

-

Direct Activation: At higher, micromolar concentrations, some pregnanediones can directly open the GABA-A receptor channel even in the absence of GABA.[11]

The binding site for neurosteroids on the GABA-A receptor is distinct from those of GABA, benzodiazepines, and barbiturates, allowing for unique modulatory effects.[2]

Caption: GABA-A Receptor Signaling Pathway.

Structure-Activity Relationships (SAR)

The anesthetic and modulatory potency of pregnanediones is highly dependent on their stereochemistry. Key structural features have been identified through extensive research.[12][13]

-

A/B Ring Fusion: The stereochemistry at the junction of the A and B rings is critical. 5α-reduced steroids (like allopregnanolone and alfaxalone) generally exhibit higher potency and greater enantioselectivity at the GABA-A receptor compared to their 5β-isomers (like pregnanolone (B1679072) and the parent structure of hydroxydione).[2]

-

C3 Hydroxyl Group: A hydroxyl group at the C3 position in the alpha (α) configuration is essential for potent positive modulatory activity. The corresponding 3β-hydroxy isomers are generally inactive or act as antagonists.[13]

-

C20 Ketone Group: A hydrogen bond acceptor, typically a ketone group, at the C17 side chain (at position C20) is crucial for activity.[13]

-

Other Substitutions: Additional modifications, such as the ketone at C11 in alfaxalone or the 3β-methyl group in ganaxolone, can further refine the pharmacological profile, affecting potency, metabolic stability, and efficacy.

Caption: Structure-Activity Relationship (SAR) for Pregnanedione Anesthetics.

Comparative Pharmacological Data

Direct comparison of quantitative data across different studies is challenging due to variations in species, experimental models, and endpoints. The following tables summarize available data to provide a relative understanding of the potency and receptor activity of these compounds.

Table 1: Comparative Anesthetic Potency & Toxicity

| Compound | Species | Endpoint | Route | ED₅₀ / AD₅₀ | LD₅₀ | Therapeutic Index (LD₅₀/ED₅₀) | Citation(s) |

| Hydroxydione | Mouse | Anesthesia | IV | Not Specified | Not Specified | 17.3 | [3] |

| Alfaxalone (in Althesin) | Mouse | Anesthesia (LORR) | IV | 2.8 mg/kg (AD₅₀) | 54 mg/kg | ~19.3 | [14] |

| Alfaxalone | Dog (premed.) | Anesthesia Induction | IV | 0.5 - 3.0 mg/kg | - | - | [5] |

| Alfaxalone | Cat (premed.) | Anesthesia Induction | IV | 3.0 - 4.0 mg/kg | - | - | [5] |

| Ganaxolone | Mouse | Anticonvulsant | IP | 4.3 - 11.7 mg/kg | >320 mg/kg | >27 | [6] |

| Allopregnanolone | Rat | Anesthesia (LORR) | IV | 5.6 ± 2.2 mg/kg | - | - | [15] |

LORR: Loss of Righting Reflex. AD₅₀: Mean Anesthetic Dose. Note: Ganaxolone's ED₅₀ is for seizure protection, not general anesthesia, but reflects its CNS depressant activity.

Table 2: Comparative GABA-A Receptor Modulation

| Compound | Receptor Subtype | Species/System | Effect | EC₅₀ (Potentiation) | Citation(s) |

| Alfaxalone | Native GABA-A | Bovine Chromaffin Cells | Potentiation | >30 nM | [11] |

| Alfaxalone | α₁ containing | Recombinant | Potentiation | 2.2 ± 0.04 µM | [13] |

| Ganaxolone | α₁β₁γ₂L | Human (Xenopus Oocyte) | Potentiation | 213 nM | [5] |

| Ganaxolone | α₂β₁γ₂L | Human (Xenopus Oocyte) | Potentiation | 94 nM | [5] |

| Ganaxolone | α₃β₁γ₂L | Human (Xenopus Oocyte) | Potentiation | 122 nM | [5] |

| Allopregnanolone | Native GABA-A | Rat Dentate Granule Cells | Potentiation | 12.9 ± 2.3 nM | [16] |

| Allopregnanolone | α₁ containing | Recombinant | Potentiation | 0.18 ± 0.002 µM | [13] |

EC₅₀: Half maximal effective concentration for potentiating GABA-evoked currents.

Key Experimental Protocols

The characterization of pregnanedione anesthetics relies on standardized in vitro and in vivo assays to determine their mechanism, potency, and safety.

Protocol: In Vitro GABA-A Receptor Modulation (Two-Electrode Voltage Clamp)

This electrophysiological technique is the gold standard for studying the effects of drugs on ligand-gated ion channels expressed in Xenopus laevis oocytes.

Methodology:

-

Receptor Expression: Oocytes are harvested from female Xenopus laevis frogs. cRNA encoding specific human or rodent GABA-A receptor subunits (e.g., α₁, β₂, γ₂) is microinjected into the oocytes. The oocytes are then incubated for 2-7 days to allow for protein expression and assembly into functional receptors on the cell membrane.[17]

-

Oocyte Placement: An oocyte is placed in a recording chamber and continuously perfused with a saline buffer (e.g., Barth's solution).

-

Electrode Impalement: Two microelectrodes, filled with a conductive solution like 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential (Voltage Electrode), while the other injects current (Current Electrode).[18]

-

Voltage Clamp: A feedback amplifier maintains the oocyte's membrane potential at a fixed "holding potential" (e.g., -70 mV).

-

Drug Application:

-

A baseline current is established. A known concentration of GABA is applied to the oocyte, causing the GABA-A receptors to open and generating an inward Cl⁻ current, which is recorded by the amplifier.

-

The oocyte is washed with buffer until the current returns to baseline.

-

The test compound (e.g., alfaxalone) is co-applied with GABA. The potentiation of the GABA-induced current is measured.[5]

-

-

Data Analysis: Dose-response curves are generated by applying various concentrations of the test compound. The EC₅₀, representing the concentration that produces 50% of the maximal potentiation, is calculated.

Protocol: In Vivo Anesthetic Potency (Loss of Righting Reflex Assay)

The Loss of Righting Reflex (LORR) is a robust and widely used behavioral assay in rodents to determine the hypnotic/anesthetic potency of a compound.

Methodology:

-

Animal Acclimatization: Rodents (typically mice or rats) are acclimatized to the laboratory environment to reduce stress. Baseline physiological parameters and righting reflex are confirmed.[11][16]

-

Drug Administration: The test compound is administered via a specified route, most commonly intravenous (IV) via a tail vein catheter or intraperitoneal (IP). Doses are carefully calculated based on body weight.[3]

-

Assessment of LORR: Immediately following administration, the animal is placed on its back. The inability of the animal to right itself (i.e., return to a sternal position) within a defined period (e.g., 30-60 seconds) is defined as the Loss of Righting Reflex, marking the onset of anesthesia.[19]

-

Monitoring: During the anesthetic period, physiological parameters such as respiratory rate and response to noxious stimuli (e.g., pedal withdrawal reflex via a toe pinch) can be monitored to assess the depth of anesthesia.[11][20]

-

Assessment of Recovery: The animal is monitored continuously. The time at which it spontaneously regains the ability to right itself is recorded as the Return of Righting Reflex (RORR), indicating recovery from the hypnotic effect. The total duration of anesthesia is calculated as (Time of RORR - Time of LORR).

-

Data Analysis: The assay is performed across a range of doses to determine the ED₅₀ (Median Effective Dose), the dose required to produce LORR in 50% of the animals.

References

- 1. GABA Type A Receptor Activation in the Allosteric Coagonist Model Framework: Relationship between EC50 and Basal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anesthetic Activity of Alfaxalone Compared with Ketamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of GABA(A) receptor gene expression by allopregnanolone and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. Characterization of the anticonvulsant properties of ganaxolone (CCD 1042; 3alpha-hydroxy-3beta-methyl-5alpha-pregnan-20-one), a selective, high-affinity, steroid modulator of the gamma-aminobutyric acid(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intramuscular Allopregnanolone and Ganaxolone in a Mouse Model of Treatment Resistant Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of presynaptic GABAA receptors by endogenous neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative electrophysiological study of neuroactive steroid-induced hypnosis in mice: sex and drug-specific differences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pregnanolone emulsion. A new steroid preparation for intravenous anaesthesia: an experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Functionally relevant gamma-aminobutyric acidA receptors: equivalence between receptor affinity (Kd) and potency (EC50)? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Comparison of the Neuroapoptotic Properties of Equipotent Anesthetic Concentrations of Desflurane, Isoflurane, or Sevoflurane in Neonatal Mice | Semantic Scholar [semanticscholar.org]

- 17. Naturally occurring variability in anesthetic potency among inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Alfaxalone potentiates and mimics GABA-induced contractile responses in the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Alfaxalone potentiates and mimics GABA-induced contractile responses in the guinea-pig isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

In Vitro Activity of Hydroxydione Sodium Succinate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxydione (B1218875) sodium succinate (B1194679), chemically known as 21-hydroxy-5β-pregnane-3,20-dione sodium succinate, is a synthetic neuroactive steroid that was historically used as a general anesthetic. As a member of the neurosteroid class of compounds, its primary mechanism of action involves the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides an in-depth analysis of the in vitro activity of hydroxydione, focusing on its interaction with the GABA-A receptor, summarizing key quantitative data, and detailing relevant experimental methodologies.

Core Mechanism of Action: Partial Agonism at the GABA-A Receptor Neurosteroid Site

In vitro studies have demonstrated that hydroxydione (referred to in some literature by its chemical name, 3α,21-dihydroxy-5β-pregnan-20-one) acts as a partial agonist at a specific neurosteroid binding site on the GABA-A receptor complex. Unlike full agonists, which elicit a maximal response, partial agonists produce a submaximal effect, even at saturating concentrations. This characteristic pharmacological profile distinguishes hydroxydione from other neurosteroids like allopregnanolone.

The interaction of hydroxydione with the GABA-A receptor leads to allosteric modulation of the receptor's function. This means that it binds to a site distinct from the GABA binding site and alters the receptor's response to GABA. Specifically, as a positive allosteric modulator, hydroxydione enhances the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which results in neuronal inhibition.

Quantitative Analysis of In Vitro Activity

The in vitro effects of hydroxydione have been quantified using various techniques, primarily through radioligand binding assays and electrophysiological recordings. The following tables summarize the key quantitative data regarding the interaction of hydroxydione with the GABA-A receptor complex.

Table 1: Modulation of [35S]TBPS Binding to the GABA-A Receptor Complex by Hydroxydione

| Parameter | Value | Comparison to Full Agonist (e.g., 3α,5α-P) |

| Efficacy (Inhibition of [35S]TBPS binding) | Limited | Full agonists show complete or near-complete inhibition |

Note: [35S]t-butylbicyclophosphorothionate ([35S]TBPS) is a radioligand that binds within the chloride ion channel of the GABA-A receptor. Inhibition of its binding is indicative of positive allosteric modulation.

Table 2: Electrophysiological Effects of Hydroxydione on GABA-Evoked Chloride Currents

| Parameter | Observation |

| Potentiation of GABA-evoked Cl- currents | Present, but with lower efficacy compared to full agonists |

| Direct activation of GABA-A receptor | Minimal to no direct activation at typical modulatory concentrations |

Experimental Protocols

The following sections detail the generalized methodologies employed in the in vitro assessment of hydroxydione's activity.

Radioligand Binding Assays

Objective: To determine the affinity and efficacy of hydroxydione at the neurosteroid binding site on the GABA-A receptor complex.

General Protocol:

-

Membrane Preparation:

-

Whole brains or specific brain regions (e.g., cortex) from rodents are homogenized in a buffered solution (e.g., Tris-HCl).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed to pellet the membranes containing the GABA-A receptors.

-

The membrane pellet is washed multiple times through resuspension and centrifugation to remove endogenous substances that might interfere with the assay.

-

-

Binding Assay:

-

Aliquots of the prepared membrane suspension are incubated with a fixed concentration of the radioligand (e.g., [35S]TBPS) and varying concentrations of hydroxydione.

-

The incubation is carried out in a suitable buffer at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand that binds to the same site.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Concentration-response curves are generated by plotting the percentage of specific binding against the logarithm of the hydroxydione concentration.

-

Pharmacological parameters such as IC50 (the concentration of hydroxydione that inhibits 50% of specific radioligand binding) and the maximum efficacy are determined from these curves.

-

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the functional modulation of GABA-A receptor-mediated ion currents by hydroxydione.

General Protocol:

-

Cell Preparation:

-

Primary neuronal cultures (e.g., from embryonic rodent hippocampus or cortex) or cell lines stably expressing specific GABA-A receptor subtypes (e.g., HEK293 cells) are used.

-

Cells are plated on coverslips suitable for microscopy and electrophysiological recording.

-

-

Recording Setup:

-

A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope.

-

The chamber is continuously perfused with an external recording solution containing physiological concentrations of ions.

-

A glass micropipette with a fine tip (the patch pipette) is filled with an internal solution mimicking the intracellular ionic composition.

-

-

Whole-Cell Recording:

-

The patch pipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "gigaseal").

-

A brief pulse of stronger suction is then applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior (the "whole-cell" configuration).

-

The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV) using a patch-clamp amplifier.

-

-

Drug Application and Data Acquisition:

-

GABA is applied to the cell at a low concentration (e.g., EC10-EC20) to evoke a baseline chloride current.

-

Hydroxydione is then co-applied with GABA at various concentrations.

-

The resulting changes in the amplitude and kinetics of the GABA-evoked currents are recorded.

-

Data is acquired using specialized software and digitized for offline analysis.

-

-

Data Analysis:

-

The peak amplitude of the GABA-evoked current in the presence and absence of hydroxydione is measured.

-

The potentiation of the GABA response is calculated as the percentage increase in current amplitude.

-

Concentration-response curves are constructed to determine the EC50 (the concentration of hydroxydione that produces 50% of its maximal effect) and the efficacy of potentiation.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of hydroxydione and the general workflow of the experimental procedures used to characterize its in vitro activity.

Caption: Mechanism of hydroxydione's positive allosteric modulation of the GABA-A receptor.

Caption: Experimental workflow for characterizing the in vitro activity of hydroxydione.

Conclusion

Hydroxydione sodium succinate exerts its effects on the central nervous system through the positive allosteric modulation of the GABA-A receptor. In vitro studies characterize it as a partial agonist at the neurosteroid binding site, distinguishing it from more efficacious neurosteroids. This partial agonism results in a potentiation of GABA-mediated inhibitory currents, albeit to a lesser extent than full agonists. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and understanding of the in vitro pharmacology of hydroxydione and related neuroactive steroids.

The Rise and Fall of a Pioneering Neurosteroid Anesthetic: A Technical Review of Hydroxydione Sodium Succinate

For Researchers, Scientists, and Drug Development Professionals

Hydroxydione (B1218875) sodium succinate (B1194679), marketed under the trade name Viadril, holds a unique place in the history of anesthesiology as the first neurosteroid to be introduced for clinical use in 1957.[1][2] Its development marked a significant departure from the barbiturate (B1230296) and ether-based anesthetics of the time, introducing a novel steroidal scaffold for inducing and maintaining anesthesia. Despite its initial promise, the use of hydroxydione was short-lived due to significant side effects, primarily thrombophlebitis. This technical guide provides a comprehensive review of the available scientific literature on hydroxydione sodium succinate, focusing on its core pharmacology, clinical application, and the underlying mechanisms of action that paved the way for future neurosteroid research.

Core Pharmacology and Mechanism of Action

Hydroxydione, chemically known as 21-hydroxy-5β-pregnane-3,20-dione, is a synthetic neurosteroid. Like other neuroactive steroids, its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This receptor is the principal inhibitory neurotransmitter receptor in the central nervous system.

Upon binding to a site distinct from the GABA binding site, hydroxydione enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in a generalized depression of neuronal excitability, producing sedative, hypnotic, and anesthetic effects.

dot

Caption: Signaling pathway of hydroxydione at the GABA-A receptor.

Quantitative Data Summary

The available literature on this compound from the 1950s and 1960s is largely qualitative. However, a review of clinical reports allows for the compilation of the following estimated quantitative data. It is important to note that these values are derived from multiple sources and may not represent the results of a single, controlled pharmacokinetic/pharmacodynamic study.

| Parameter | Value | Notes |

| Pharmacokinetics | ||

| Onset of Action | 5-15 minutes | Slower onset compared to barbiturates of the era. |

| Duration of Action | 30-60 minutes | Dose-dependent. |

| Metabolism | Hepatic | Presumed to be metabolized in the liver, similar to other steroids. Specific metabolites and clearance rates are not well-documented in the reviewed literature. |

| Excretion | Renal | Presumed to be excreted by the kidneys after hepatic metabolism. |

| Pharmacodynamics | ||

| Anesthetic Induction Dose | 0.5 - 1.5 g (intravenous) | Typically administered as a dilute solution (e.g., 0.5% or 1%) to minimize venous irritation. |

| Maintenance of Anesthesia | Intermittent boluses or continuous infusion | Dosages were titrated to clinical signs of anesthetic depth. |

| Clinical Effects | ||

| Time to Loss of Consciousness | 5-10 minutes | |

| Recovery Time | 30-90 minutes | Characterized by a gradual return to consciousness with a low incidence of emergence delirium compared to barbiturates. |

| Adverse Effects | ||

| Thrombophlebitis | High Incidence | The primary reason for its withdrawal from the market. Caused by irritation of the venous endothelium. |

| Respiratory Depression | Minimal at therapeutic doses | Considered to have a wider safety margin regarding respiratory depression compared to barbiturates. However, respiratory depression could occur at higher doses. |

| Cardiovascular Effects | Minimal hypotension | Generally produced less cardiovascular depression than barbiturates. Some reports noted a transient fall in blood pressure upon rapid injection. |

Experimental Protocols

The following are generalized experimental protocols derived from clinical reports of that era. These are not verbatim instructions but rather a synthesis of the described methodologies.

Protocol 1: Induction of Anesthesia in Human Subjects (circa 1956)

Objective: To induce a state of general anesthesia for surgical procedures.

Materials:

-

This compound (Viadril) sterile powder.

-

Sterile water for injection or 5% dextrose solution.

-

Intravenous administration set.

Procedure:

-

Preparation of Solution: A 0.5% to 1% solution of this compound was prepared by dissolving the sterile powder in sterile water for injection or a 5% dextrose solution. The use of a dilute solution was emphasized to minimize venous irritation.

-

Patient Preparation: The patient was placed in a supine position, and a suitable vein, typically in the forearm, was cannulated.

-

Administration: The hydroxydione solution was administered intravenously at a slow and steady rate. The rate of injection was typically in the range of 100-200 mg per minute.

-

Induction of Anesthesia: The patient was observed for signs of induction, including loss of eyelash reflex, relaxation of the jaw, and loss of response to verbal commands. The total induction dose typically ranged from 500 mg to 1.5 g.

-

Maintenance of Anesthesia: Anesthesia was maintained with either intermittent boluses of the hydroxydione solution or a continuous infusion, with the rate adjusted according to the patient's response and the surgical requirements. Nitrous oxide and oxygen were often administered concurrently.

Protocol 2: Pharmacological Studies in Animal Models (Cats, circa 1960)

Objective: To investigate the pharmacological effects of hydroxydione on the cardiovascular and respiratory systems.

Materials:

-

This compound.

-

Anesthetized (e.g., with chloralose) or decerebrate cats.

-

Cannulas for intravenous injection and blood pressure monitoring.

-

Equipment for recording respiratory rate and depth.

Procedure:

-

Animal Preparation: Cats were anesthetized or decerebrated. The femoral vein was cannulated for drug administration, and the carotid artery was cannulated for blood pressure measurement. Respiratory movements were recorded.

-

Drug Administration: this compound was administered intravenously. The effects of rapid versus slow injection were often compared.

-

Data Recording: Blood pressure and respiratory parameters were continuously recorded before, during, and after drug administration.

-

Observation of Reflexes: The effects of hydroxydione on various reflexes (e.g., knee jerk, pinna reflex) were observed to assess the depth of anesthesia and muscle relaxation.

dot

References

hydroxydione sodium succinate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Data

| Parameter | Value | Reference |

| CAS Number | 53-10-1 | [1] |

| Molecular Formula | C25H35NaO6 | [1] |

| Synonyms | Viadril, Presuren, 21-Hydroxy-5β-pregnane-3,20-dione 21-(sodium succinate) | [1] |

Introduction

Hydroxydione (B1218875) sodium succinate (B1194679), also known by its trade name Viadril, is a synthetic neuroactive steroid that was first introduced as an intravenous anesthetic agent. Unlike many other corticosteroids, its primary pharmacological effect is not anti-inflammatory but rather sedative and hypnotic. This technical guide provides a comprehensive overview of the available scientific information on hydroxydione sodium succinate, focusing on its mechanism of action, experimental data, and relevant protocols for research and development.

Mechanism of Action and Signaling Pathway

This compound is classified as a steroid anesthetic. Its mechanism of action is primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.

Neuroactive steroids like this compound bind to specific sites on the GABA-A receptor, distinct from the binding sites of GABA itself, benzodiazepines, or barbiturates. This binding enhances the receptor's affinity for GABA, thereby increasing the frequency and duration of chloride channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for an action potential to be generated and thus causing a generalized depression of neuronal activity, which manifests as sedation and anesthesia.

While the precise subunits of the GABA-A receptor that this compound interacts with have not been definitively elucidated in the available literature, it is generally understood that neurosteroids can interact with both synaptic and extrasynaptic GABA-A receptors.

Signaling Pathway Diagram

Caption: Allosteric modulation of the GABAA receptor by this compound.

Experimental Data and Protocols

In Vivo Pharmacological Studies

An early study on the pharmacology of this compound in cats provided foundational data on its physiological effects.

Experimental Protocol:

-

Animal Model: Decerebrate or chloralose-anesthetized cats.

-

Drug Administration: Rapid intravenous injection of this compound.

-

Parameters Measured: Blood pressure, heart rate, and respiration. Neuromuscular, ganglionic, and peripheral adrenergic synapse activity were also assessed. The effects on decerebrate rigidity, pinna reflex, and knee jerk were observed.

Summary of Findings:

| Parameter | Observed Effect |

| Blood Pressure | Transient hypotension following rapid IV injection. |

| Heart Rate | Little to no bradycardia. |

| Respiration | Stimulation, which was reduced by vagotomy. |

| Neuromuscular/Ganglionic/Peripheral Adrenergic Synapse | Virtually devoid of action. |

| Decerebrate Rigidity | Readily lessened. |

| Pinna and Conjunctival Reflexes | Relatively resistant to its action. |

| Knee Jerk Reflex | Outstandingly resistant to its action. |

Clinical Observations

Clinical experience with this compound (Viadril) in surgical procedures has been reported. These studies form the basis of our understanding of its anesthetic properties in humans.

Experimental Protocol (Clinical Setting):

-

Patient Population: Patients undergoing various operative procedures.

-

Drug Administration: Intravenous administration of this compound.

-

Parameters Observed: Signs of anesthesia and main pharmacophysiological effects were clinically monitored and recorded.

Key Clinical Observations:

-

Induction of anesthesia was generally smooth.

-

The drug was noted for its ability to produce sleep without significant respiratory depression at therapeutic doses.

-

A notable side effect was a relatively high incidence of thrombophlebitis at the injection site.

Synthesis and Formulation

Information regarding the specific synthesis and formulation of this compound is largely proprietary. However, it is known to be a steroid derivative, and its formulation for intravenous use requires careful consideration of solubility and stability to minimize side effects such as venous irritation.

Conclusion

This compound is a historically significant steroid anesthetic that acts via positive allosteric modulation of the GABA-A receptor. While it has been largely superseded in clinical practice by newer agents with more favorable side-effect profiles, particularly regarding venous irritation, its unique mechanism of action continues to be of interest to researchers in the fields of neuropharmacology and anesthetic development. Further research into the specific subunit interactions of this compound with the GABA-A receptor could provide valuable insights for the design of novel neuroactive steroids. The lack of recent, publicly available quantitative data, however, presents a challenge for a full modern characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Hydroxydione Sodium Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Hydroxydione (B1218875) sodium succinate (B1194679), also known as Viadril, is a pregnanedione derivative that has been investigated for its anesthetic properties. These application notes provide a summary of available in vivo experimental data and a representative protocol for conducting studies to evaluate its pharmacological effects. It is important to note that much of the available research on hydroxydione sodium succinate dates from the mid-20th century, and modern, detailed protocols are not widely published. The following protocols are synthesized based on historical data and general principles of in vivo pharmacological research.

Pharmacological Effects and Quantitative Data

This compound has been shown to possess anesthetic and central nervous system depressant effects. The primary route of administration in early studies was intravenous injection.

Table 1: Summary of Pharmacological Effects of this compound in Cats [1]

| Parameter | Animal Model | Dosage | Route of Administration | Observed Effects |

| Blood Pressure | Chloralose-anesthetized or decerebrate cats | Not specified | Rapid Intravenous | Transient hypotension |

| Heart Rate | Chloralose-anesthetized or decerebrate cats | Not specified | Rapid Intravenous | Little bradycardia |

| Respiration | Chloralose-anesthetized or decerebrate cats | Not specified | Rapid Intravenous | Stimulation (effect reduced with slow injection) |

| Central Nervous System | Untreated or decerebrate cats | Up to 5x anesthetic dose | Intravenous | Depression of respiration and blood pressure mediated centrally; lessening of decerebrate rigidity. |

Experimental Protocols

The following is a representative protocol for an in vivo study to assess the anesthetic and physiological effects of this compound. This protocol is a composite based on historical studies and modern best practices for animal research.

Objective: To evaluate the dose-dependent anesthetic and cardiorespiratory effects of this compound in a rodent model.

Materials:

-

This compound (sterile powder)

-

Sterile saline for injection (0.9% NaCl)

-

Animal model (e.g., Sprague-Dawley rats, male, 250-300g)

-

Anesthetic induction agent (e.g., isoflurane)

-

Surgical instruments for catheterization

-

Physiological monitoring equipment (ECG, blood pressure transducer, respiratory rate monitor)

-

Intravenous catheters

-

Syringes and needles

Experimental Workflow Diagram:

Caption: Experimental workflow for in vivo assessment of this compound.

Procedure:

-

Animal Preparation:

-

Acclimatize animals to the laboratory environment for at least 7 days.

-

Fast animals overnight with free access to water before the experiment.

-

Anesthetize the animal using a suitable induction agent (e.g., isoflurane) to allow for surgical preparation.

-

Surgically implant catheters into the femoral vein for drug administration and the femoral artery for blood pressure monitoring and blood sampling.

-

-

Drug Preparation:

-

Prepare a stock solution of this compound by reconstituting the sterile powder with sterile saline to a desired concentration (e.g., 10 mg/mL).

-

Further dilutions can be made to achieve the desired final dose concentrations.

-

-

Experimental Procedure:

-

Allow the animal to stabilize after surgery and discontinuation of the induction anesthetic.

-